molecular formula C10H9NO4S B11872320 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B11872320
M. Wt: 239.25 g/mol
InChI Key: UOAWAUNEZCYAOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxybenzo[d]isothiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4,6-Dimethoxybenzo[d]isothiazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    4,6-Dimethoxybenzo[d]isothiazole-3-methyl ester: Features a methyl ester group instead of a carboxylic acid.

Uniqueness

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

4,6-dimethoxy-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C10H9NO4S/c1-14-5-3-6(15-2)8-7(4-5)16-11-9(8)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

UOAWAUNEZCYAOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)SN=C2C(=O)O)OC

Origin of Product

United States

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